Visomitin

Übersicht

Beschreibung

Visomitin, also known as SKQ1, is a novel mitochondrial-targeted antioxidant . It holds promise in the treatment of inflammation associated with ocular surface diseases such as dry eye disease (DED) and corneal wounds .

Synthesis Analysis

The synthesis of Visomitin involves complex chemical processes . It is a mitochondrial-targeted antioxidant that has shown promise in the treatment of inflammation associated with ocular surface diseases .Molecular Structure Analysis

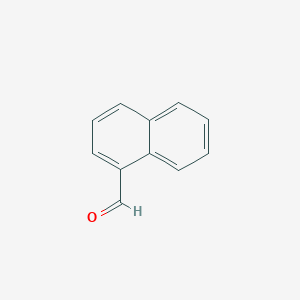

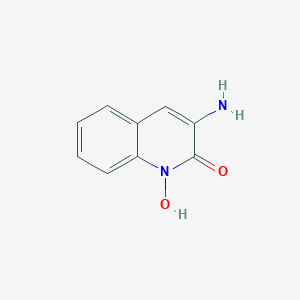

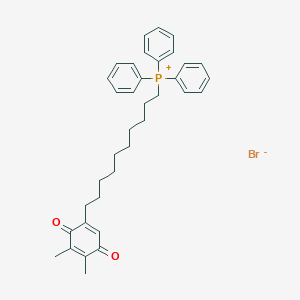

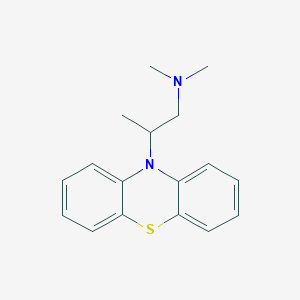

Visomitin has a molecular formula of C36H42BrO2P and a molecular weight of 617.6 g/mol . Its structure includes a 10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium bromide .Chemical Reactions Analysis

Visomitin is a mitochondria-targeted antioxidant that effectively eliminates excessive intracellular reactive oxygen species (ROS) and exhibits anti-inflammatory effects .Physical And Chemical Properties Analysis

Visomitin has a molecular weight of 617.6 g/mol and a molecular formula of C36H42BrO2P . It is stable if stored as directed and should be protected from light and heat .Wissenschaftliche Forschungsanwendungen

Dry Eye Syndrome (DES) Treatment

Visomitin has been studied for its efficacy in treating Dry Eye Syndrome . Clinical trials have demonstrated that Visomitin eye drops significantly improve the symptoms of DES, such as dryness, burning, and blurred vision . The active component SkQ1 enhances the stability of the tear film and reduces corneal damage, making it a valuable therapeutic option for DES patients.

Leber’s Hereditary Optic Neuropathy (LHON)

In the treatment of Leber’s Hereditary Optic Neuropathy , a rare mitochondrial disease leading to blindness, Visomitin has been granted Orphan Drug Designation by the FDA . It has shown consistent improvement in visual acuity over several years in LHON patients, particularly in those with low chances of spontaneous improvement.

Antioxidant Properties and Ocular Surface Protection

Visomitin’s antioxidant properties have been explored for ocular surface protection. Studies suggest that it can significantly suppress the production of inflammatory biomarkers like prostaglandin E2 (PGE2) and enhance corneal epithelial wound healing . This indicates its potential role in managing ocular surface inflammation and promoting recovery from corneal wounds.

Mitochondrial Diseases

Visomitin’s role in mitochondrial diseases extends beyond LHON. Its ability to sustain and restore mitochondrial function makes it a candidate for treating a range of mitochondrial dysfunctions within the eye, which are common in diseases like glaucoma, diabetic retinopathy, and age-related macular degeneration (AMD) .

Pharmacodynamics and Mechanism of Action

The pharmacodynamics of Visomitin reveal that its active ingredient, PDTP, exhibits high antioxidant activity at nanomolar concentrations. It stimulates corneal epithelialization and increases tear film stability, addressing key clinical needs in ocular diseases .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicate that PDTP, the active compound in Visomitin, is not detected in the blood when administered as eye drops, suggesting localized action with minimal systemic exposure. Oral administration shows a plasma half-life of approximately 45 minutes, indicating rapid metabolism and clearance . This supports its safety profile for ocular use.

Wirkmechanismus

Target of Action

Visomitin, also known as SkQ1, is a novel mitochondrial-targeted antioxidant . Its primary targets are the mitochondria in cells, particularly in the ocular surface epithelial tissue . It is designed to sustain and restore mitochondrial function and interrupt apoptosis in mitochondrial conditions like Leber’s Hereditary Optic Neuropathy (LHON) and Dry Eye Disease (DED) .

Mode of Action

Visomitin interacts with its targets, the mitochondria, by reducing oxidative stress within these organelles . It effectively eliminates excessive intracellular reactive oxygen species (ROS), which are often associated with inflammation and cellular damage . By doing so, Visomitin can suppress inflammation and promote healing in ocular surface diseases .

Biochemical Pathways

Visomitin affects several biochemical pathways related to inflammation and wound healing. It has been shown to suppress the activity of p38 mitogen-activated protein kinase (MAPK) and ERK1/2 signaling pathways . These pathways are involved in cellular responses to stress and inflammation. By suppressing their activity, Visomitin can reduce inflammation and promote healing in the ocular surface .

Pharmacokinetics

It is known that visomitin is administered topically as eye drops , suggesting that it is absorbed through the ocular surface. More research is needed to fully understand the pharmacokinetics of Visomitin.

Result of Action

Visomitin has been shown to have significant effects at the molecular and cellular levels. It significantly suppresses the production of the inflammatory biomarker prostaglandin E2 (PGE2) in human conjunctival epithelial cell cultures . It also enhances corneal epithelial wound healing, likely through enhancement of cell proliferation and migration . Furthermore, Visomitin has been shown to protect the myocardial mitochondrial structure and reduce the release of peripheral blood mtDNA after hemorrhagic shock, indicating its potential protective effects on the heart .

Action Environment

The action of Visomitin can be influenced by various environmental factors. For instance, the effectiveness of Visomitin in treating dry eye disease (DED) and other ocular surface diseases may be influenced by factors such as the severity of the disease, the patient’s overall health status, and the presence of other eye conditions . .

Safety and Hazards

Zukünftige Richtungen

Visomitin has reached Phase III in the U.S. for dry eye disease . It has been granted orphan drug designation by the FDA for the treatment of Leber’s Hereditary Optic Neuropathy (LHON), a rare inherited condition that can lead to blindness . Mitotech is planning to start a Phase 2 with Visomitin in LHON in 2022 . It has also shown consistent improvement in visual acuity over several years in LHON patients involved in a three-year open-label Phase 2a study conducted outside the United States .

Eigenschaften

IUPAC Name |

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHFWTRUGAFNKW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Visomitin | |

CAS RN |

934826-68-3 | |

| Record name | SKQ-1 bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SKQ-1 BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)